molecular formula C20H31NO11 B609285 m-PEG7-4-nitrophenyl carbonate CAS No. 678150-56-6

m-PEG7-4-nitrophenyl carbonate

Cat. No. B609285
CAS RN: 678150-56-6
M. Wt: 461.46
InChI Key: LBVAFMHNSCFAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-PEG7-4-nitrophenyl carbonate is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs . The product is for research use only .


Synthesis Analysis

This compound can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular weight of this compound is 461.46 . The chemical formula is C20H31NO11 . The SMILES representation is COCCOCCOCCOCCOCCOCCOC(OC1=CC=C(N+=O)C=C1)=O .


Chemical Reactions Analysis

The chemical formula of this compound is C20H31NO11 . The elemental analysis shows that it contains C, 52.06; H, 6.77; N, 3.04; O, 38.14 .

Scientific Research Applications

PEGylation for Protein Stability and Activity

m-PEG7-4-nitrophenyl carbonate is commonly utilized in the PEGylation of proteins and peptides to improve their biochemical properties, physical and thermal stabilities. For instance, hen egg-white lysozyme was modified with mPEG-p-nitrophenyl carbonate (mPEG-pNP), resulting in conjugates that retained full enzyme activity with various substrates. This modification did not significantly alter the protein's structure as confirmed by spectroscopic studies of Fourier transform infrared (FTIR) and circular dichroism (CD). Moreover, the PEGylated enzyme exhibited stability over a broad pH range, resistance to proteolytic degradation, and maintained activity at elevated temperatures (Freitas & Abrahão-Neto, 2010).

Nanoparticle Functionalization for Targeted Therapy

The compound has also been applied in the functionalization of nanoparticles for targeted therapeutic applications. For instance, gold nanorods were functionalized using a bi-functional nitrophenyl carbonate PEG (bi-NPC-PEG), which facilitated the effective binding of the nanorods to EGFR-expressing bladder cancer cells. This functionalization allowed for specific heating and localized cellular death upon application of infrared light, presenting a novel clinical approach for the treatment of early-stage bladder cancer while avoiding systemic exposure and clearance issues (Cho et al., 2014).

Characterization and Analysis of Modified Molecules

In the realm of analytical chemistry, this compound plays a crucial role in the characterization of modified molecules. For example, PEG-PAMAM dendrimers were characterized by determining the degree of modification using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection after reacting with mPEG-NPC. The combined use of UV and charged aerosol detection in HPLC has been demonstrated to be a powerful tool for the preparation and characterization of such modified molecules (Park et al., 2014).

Drug Delivery and Pharmaceutical Applications

Furthermore, this compound is instrumental in pharmaceutical research, particularly in drug delivery systems. A study on the activation of PEG of different molecular weights involved using 4-nitrophenyl chloroformate for modification, demonstrating its role in controlling the biodistribution of therapeutic carriers. The activation of PEG allows for the formation of drug-carrier composites that exhibit enhanced lifetime and avoid rapid renal clearance from the body (Bashyal, 2022).

Mechanism of Action

Safety and Hazards

The safety data sheet advises to immediately remove any clothing contaminated by the product and move out of the dangerous area. Consult a physician and show the safety data sheet .

properties

IUPAC Name

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO11/c1-25-6-7-26-8-9-27-10-11-28-12-13-29-14-15-30-16-17-31-20(22)32-19-4-2-18(3-5-19)21(23)24/h2-5H,6-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVAFMHNSCFAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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